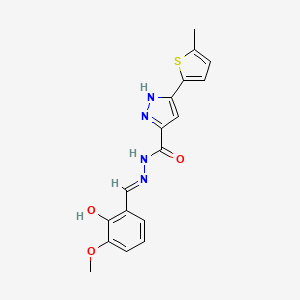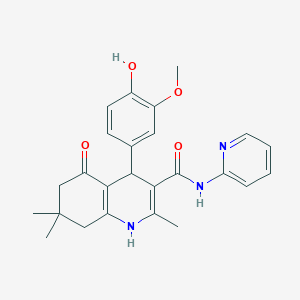![molecular formula C20H15N5O5S B11644747 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11644747.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-N-[4-(ピリミジン-2-イルスルファモイル)フェニル]アセトアミドは、科学研究における様々な用途で知られている複雑な有機化合物です。この化合物は、イソインドリンとピリミジン部分の両方を備えたユニークな構造を特徴とし、医薬品化学、生化学、材料科学などの様々な分野で注目されています。
準備方法
合成経路と反応条件
2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-N-[4-(ピリミジン-2-イルスルファモイル)フェニル]アセトアミドの合成は、一般的に複数の段階を伴います。
イソインドリン部分の形成: 最初の段階は、環化反応によるイソインドリン環の形成です。これは、無水フタル酸とアミンを酸性条件下で反応させることで達成できます。
ピリミジン基の導入: ピリミジン基は、求核置換反応により導入されます。これは、イソインドリン誘導体とピリミジンスルホンアミドを塩基性条件下で反応させることを伴います。
アセチル化: 最後の段階は、中間生成物をアセチル化して目的の化合物を形成することです。これは、ピリジンなどの触媒の存在下で無水酢酸を使用して達成できます。
工業生産方法
この化合物の工業生産には、収量と純度を高めるために上記の合成経路の最適化が含まれる場合があります。これには、高スループット反応器、高度な精製技術、および一貫性とスケーラビリティを確保するための厳格な品質管理対策の使用が含まれます。
化学反応の分析
反応の種類
2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-N-[4-(ピリミジン-2-イルスルファモイル)フェニル]アセトアミドは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して、対応する酸化物を形成するように酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された誘導体を得ることができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 求核置換反応における塩基としてのピリジン。
主な生成物
科学研究での応用
2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-N-[4-(ピリミジン-2-イルスルファモイル)フェニル]アセトアミドには、いくつかの科学研究での応用があります。
医薬品化学: 様々な生物学的標的に対する相互作用能力により、治療薬としての可能性が研究されています。
生化学: この化合物は、酵素阻害研究やタンパク質相互作用アッセイで使用されています。
材料科学: ユニークな特性を持つ新規材料の開発における可能性が探求されています。
工業的用途: この化合物は、高度なポリマーやその他の工業用化学品の合成に使用されています。
科学的研究の応用
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用機序
2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-N-[4-(ピリミジン-2-イルスルファモイル)フェニル]アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物はこれらの標的に結合し、それらの活性を調節し、様々な生化学的効果をもたらします。含まれる経路には、酵素活性の阻害、タンパク質-タンパク質相互作用の変化、シグナル伝達経路の調節などがあります。
類似の化合物との比較
類似の化合物
- 2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)ヘキサン酸
- 1-{2-[(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)オキシ]エチル}-3-(エトキシカルボニル)ピリジニウムブロミド
- エチル 2-[(1,3-ジヒドロ-1,3-ジオキソ-2H-イソインドール-2-イル)オキシ]-2-メチルプロピオネート
独自性
2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-N-[4-(ピリミジン-2-イルスルファモイル)フェニル]アセトアミドの独自性は、二重の官能基にあり、これにより幅広い生物学的標的に対して相互作用することができます。
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE include:
- 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAL
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- METHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-HYDROXYPROPANOATE .
Uniqueness
What sets 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE apart is its unique combination of isoindoline and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C20H15N5O5S |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H15N5O5S/c26-17(12-25-18(27)15-4-1-2-5-16(15)19(25)28)23-13-6-8-14(9-7-13)31(29,30)24-20-21-10-3-11-22-20/h1-11H,12H2,(H,23,26)(H,21,22,24) |
InChIキー |
ASNFDWGSRPPKCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11644669.png)
![2-{[(3-Hydroxypropyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B11644676.png)
![(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644689.png)
![4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide](/img/structure/B11644694.png)
![2-[4-(Allyloxy)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11644702.png)


![Ethyl (2Z)-7-methyl-3-oxo-2-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644710.png)




![(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B11644751.png)
![4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11644753.png)
